molecular formula C25H25ClN2O4S B1681428 Samixogrel CAS No. 133276-80-9

Samixogrel

Cat. No. B1681428
M. Wt: 485 g/mol
InChI Key: LGHLGTHRJNIRCA-ZXKDJJQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Samixogrel is a drug developed by Boehringer Ingelheim as thromboxane A2 receptor antagonists . It has been used in clinical trials for the treatment of patients with diabetic complications, thrombosis, and unstable angina pectoris . It belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

Samixogrel is a novel and potent combined thromboxane A2 receptor & thromboxane synthesis inhibitor . It targets TBXA2R x TXA2 synthase .


Molecular Structure Analysis

The molecular formula of Samixogrel is C25H25ClN2O4S . The exact mass is 484.12 and the molecular weight is 484.990 .


Chemical Reactions Analysis

Samixogrel is a combined thromboxane A2 receptor & thromboxane synthesis inhibitor . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Physical And Chemical Properties Analysis

Samixogrel is a powder with a molecular formula of C25H25N2O4SCL and a molecular weight of 484.995 .

Scientific Research Applications

Ionospheric Studies

  • Simulation of the Seeding of Equatorial Spread F by Circular Gravity Waves (2013) : This study by Krall et al. utilized the SAMI3/ESF simulation code to investigate the ionospheric response to circular gravity waves, providing insights into the dynamics of the equatorial ionosphere (Krall, Huba, Joyce, & Hei, 2013).
  • Modeling of Equatorial Plasma Bubbles Triggered by Non‐Equatorial Traveling Ionospheric Disturbances (2011) : This research by Krall et al. explored the interaction between mesoscale traveling ionospheric disturbances and equatorial F layer, using SAMI3/ESF code (Krall, Huba, Ossakow, Joyce, Makela, Miller, & Kelley, 2011).

Astronomy and Spectroscopy

Plasma Diagnostics

  • Synthetic Aperture Microwave Imaging with Active Probing for Fusion Plasma Diagnostics (2012) : Shevchenko et al. designed a SAMI system for 2-D imaging in fusion plasmas, demonstrating the potential of this technology in plasma diagnostics (Shevchenko, Vann, Freethy, & Huang, 2012).

Medical Research

Ethical and Cultural Research

  • Ethical Considerations for Community-based Participatory Research with Sami Communities in North Finland (2021) : This study by Eriksen et al. delves into the ethical aspects of conducting community-based research with Sami communities, highlighting the importance of cultural sensitivity in research practices (Eriksen, Rautio, Johnson, Koepke, & Rink, 2021).

properties

IUPAC Name

(E)-6-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]-6-pyridin-3-ylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)/b24-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHLGTHRJNIRCA-ZXKDJJQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C/CCCC(=O)O)/C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009931
Record name Samixogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Samixogrel

CAS RN

133276-80-9
Record name Samixogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133276809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Samixogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMIXOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB73H1ADH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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